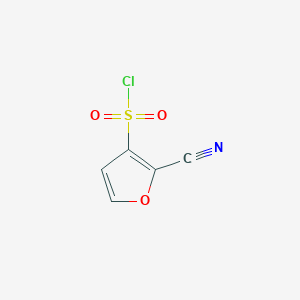

2-Cyanofuran-3-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyanofuran-3-sulfonyl chloride, also known as 3-cyanofuran-2-sulfonyl chloride, is a chemical compound with the CAS Number: 2230807-15-3 . It has a molecular weight of 191.59 .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as this compound, can be achieved through a process known as chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2ClNO3S/c6-11(8,9)5-4(3-7)1-2-10-5/h1-2H . This code provides a unique identifier for the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Versatile Protecting and Activating Group for Amine Synthesis

2-Cyanofuran-3-sulfonyl chloride has been utilized in the synthesis of new sulfonating agents for amines, showcasing its role as a versatile protecting and activating group. The 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a related compound, was synthesized and used for the easy and efficient sulfonation of primary and secondary amines. This process yields excellent results, highlighting the compound's stability under various conditions and its utility in synthesizing activated amines through Mitsunobu conditions (Izumi Sakamoto et al., 2006).

Solid-Phase Synthesis of Heterocyclic Compounds

Another significant application of related sulfonyl chloride compounds is in the solid-phase synthesis of heterocyclic compounds, such as disubstituted 1,3-oxazolidin-2-ones. These compounds are prepared using polymer-supported sulfonyl chloride, highlighting the role of sulfonyl chlorides in facilitating the solid-phase synthesis of compounds with potent antibacterial activity. This method demonstrates the utility of sulfonyl chlorides in combinatorial chemistry and drug development (P. Holte et al., 1998).

Sulfonyl Chloride in Catalytic Sulfonation

The use of sulfonyl chlorides, including this compound, extends to catalytic processes as well. Ruthenium-catalyzed sulfonation of 2-phenylpyridines with sulfonyl chlorides presents a method for achieving regioselective sulfonation. This process allows for the introduction of a sulfonyl group at specific positions on aromatic compounds, opening pathways for the synthesis of materials with potential applications in various fields, including pharmaceuticals and materials science (O. Saidi et al., 2011).

Antimicrobial Compound Synthesis

Sulfonyl chlorides are crucial in synthesizing heterocyclic compounds incorporating sulfamoyl moieties, demonstrating significant antimicrobial properties. This synthesis pathway highlights the role of this compound and similar compounds in developing new antimicrobial agents, addressing the growing need for novel treatments against resistant bacterial strains (E. Darwish et al., 2014).

Safety and Hazards

Zukünftige Richtungen

The literature is still poor in theoretical and experimental data for protonated furan and protonated 2-cyanofuran and 3-cyanofuran . These data are crucial for astrophysicists and astrochemists in the detection of new species in the interstellar medium (ISM) . Therefore, future research could focus on the exploration of the formation of 2-cyanofuran and 3-cyanofuran and their protonated forms in the ISM conditions of temperature and pressure .

Eigenschaften

IUPAC Name |

2-cyanofuran-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO3S/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEURAJMNHKWGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1S(=O)(=O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2806043.png)

![2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2806056.png)

![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806057.png)

![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2806059.png)